Mucrolidin

説明

Synthesis Analysis

The synthesis of compounds related to Mucrolidin, such as mucoxin and muconin, has been a subject of interest due to their potent antitumor properties. The synthesis of mucoxin involved an enantioselective approach to construct a hydroxylated trisubstituted tetrahydrofuran (THF) ring, a characteristic feature of this class of compounds . Similarly, the total synthesis of muconin was achieved through a series of key reactions, including a coupling reaction of a THF-THP segment with a terminal butenolide, and a stereoselective reduction of an acyclic ketone . The synthesis of mucocin confirmed its proposed structure and demonstrated the efficiency of the "naked" carbon skeleton strategy, which introduced all seven asymmetric centers in the key fragment of the molecule .

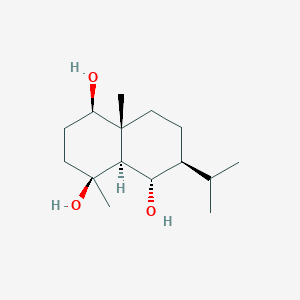

Molecular Structure Analysis

Mucrolidin, a new eudesmanol, was isolated from Tanacetopsis mucronata and its structure was determined through various spectroscopic methods and x-ray structural analysis. The spatial structure was established as 1,4,6-trihydroxy-1α, 5α, 6β, 7α(H)-eudesmane . Another related compound, mucrolide, also a sesquiterpene lactone of the eudesmane series, was isolated from the same plant and its structure was determined to be 1β,6α-dihydroxy-5α,7α(H)-eudesmane-3,11(13)-dien-8,12-olide .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve regio- and stereoselective cyclizations. For instance, the synthesis of mucoxin featured two regio- and stereoselective THF ring-forming reactions, which were crucial for constructing the compound's core structure . The synthesis of muconin also involved regioselective cyclization and stereoselective reduction steps .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. The presence of oxygen-containing functional groups, such as hydroxyl and lactone groups, significantly influences the chemical shifts observed in spectroscopic analyses. For example, the influence of oxygen-containing substituents on the chemical shifts of the protons of the angular methyl of sesquiterpenoids like mucrolidin was analyzed, providing insights into the compound's properties .

Case Studies

The antitumor properties of these compounds have been highlighted in various studies. Mucoxin, for instance, has shown to be a highly potent and specific antitumor agent against MCF-7 breast carcinoma cell lines . The efficient synthesis of mucocin, another potent antitumor agent, was achieved in 20 steps from cyclododecatriene, confirming the proposed structure of this Annonaceous acetogenin .

科学的研究の応用

Chemical Structure and Analysis Mucrolidin, identified as a new eudesmanol, has been isolated from Tanacetopsis mucronata. Its chemical structure, determined through IR, mass, and PMR spectral analysis, is 1,4,6-trihydroxy-1α, 5α, 6β, 7α(H)-eudesmane. This study provides insight into the influence of oxygen-containing functional groups on the chemical shifts of certain protons in the eudesmane skeleton of sesquiterpenoids (Izbosarov et al., 1998).

Role in Sesquiterpenoids Mucrolidin, along with other sesquiterpenoids, was isolated from Homalomena occulta. Their structures were determined through spectroscopic and mass-spectrometric analysis. Although the primary focus was on antimicrobial activities, this research helps in understanding the broader applications and characteristics of mucrolidin in the context of eudesmane-type sesquiterpenoids (Wang et al., 2007).

Safety And Hazards

特性

IUPAC Name |

(1R,4S,4aS,5S,6S,8aR)-4,8a-dimethyl-6-propan-2-yl-1,2,3,4a,5,6,7,8-octahydronaphthalene-1,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O3/c1-9(2)10-5-7-14(3)11(16)6-8-15(4,18)13(14)12(10)17/h9-13,16-18H,5-8H2,1-4H3/t10-,11+,12-,13+,14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFPWDWLORNWKSK-DEPYFDJDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC2(C(CCC(C2C1O)(C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CC[C@]2([C@@H](CC[C@]([C@@H]2[C@H]1O)(C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mucrolidin | |

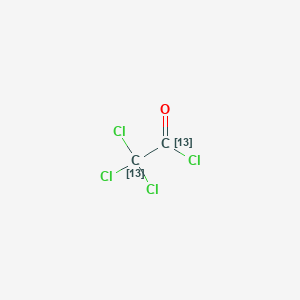

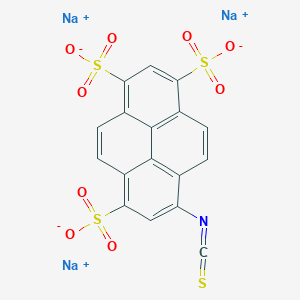

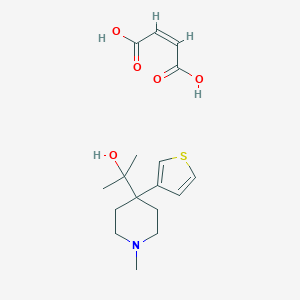

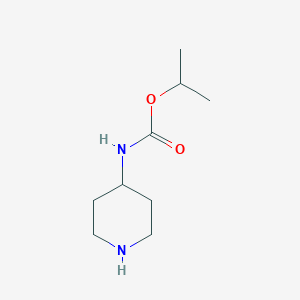

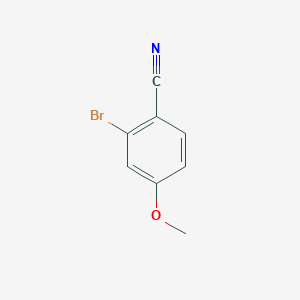

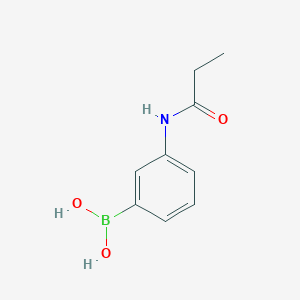

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

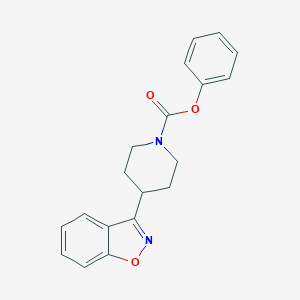

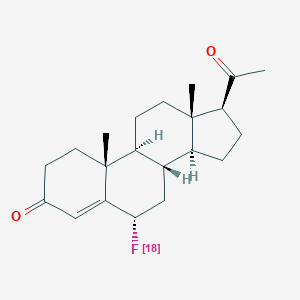

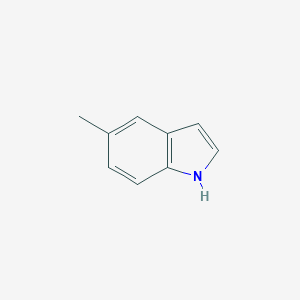

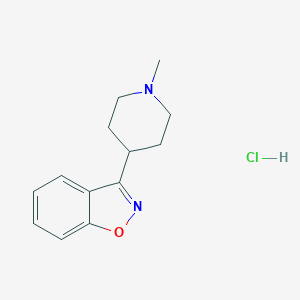

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。